Isatoribine

Antiviral Hepatitis C TLR7 Agonist

Isatoribine hydrate is the gold-standard selective TLR7 agonist for dissecting TLR7-specific signaling from TLR8-mediated pathways—a critical distinction lost with dual agonists such as resiquimod (R848). Procure at ≥98% purity for in vitro pDC/B-cell assays, biochemical TLR7 studies, and preclinical models. Validated oral prodrugs (ANA975, ANA773) achieve plasma levels comparable to IV administration, enabling robust PK/PD investigations. Well-characterized clinical safety profile with no serious adverse events reported; ideal as a reference compound in immunotoxicology panels.

Molecular Formula C10H14N4O7S
Molecular Weight 334.31 g/mol
CAS No. 198832-38-1
Cat. No. B1683937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsatoribine
CAS198832-38-1
SynonymsANA245;  ANA-245;  ANA 245;  Immusine;  Isatoribine hydrate;  Isatoribine monohydrate;  D04619;  7-thia-8-oxoguanosine.
Molecular FormulaC10H14N4O7S
Molecular Weight334.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O
InChIInChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1
InChIKeyBZWQQOVSUSJJJO-QAGDRQIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isatoribine (CAS 198832-38-1): TLR7 Agonist Procurement for Antiviral and Immuno-Oncology Research


Isatoribine (ANA245, Immunosine) is a synthetic nucleoside analog and a selective agonist of Toll-like receptor 7 (TLR7) [1]. It is a guanosine derivative, structurally defined as 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, and is primarily investigated for its immunostimulatory properties [2]. Upon binding to TLR7, Isatoribine triggers the innate immune response, leading to the production of type I interferons (IFN-α) and other antiviral cytokines [3]. This mechanism positions it as a research tool and a clinical candidate for chronic viral infections like Hepatitis C (HCV) and Hepatitis B (HBV), as well as for immuno-oncology applications [4].

Isatoribine Sourcing: Why Assumed TLR7 Agonist Equivalence Is Not Supported by Data


The assumption that Isatoribine can be substituted by other guanosine analogs like loxoribine or the imidazoquinoline class (e.g., imiquimod, resiquimod) is flawed due to critical differences in receptor selectivity, potency, and downstream immune profiles. While several small molecules demonstrate TLR7/8 agonistic activity, even minor structural variations result in significant shifts in TLR7 vs. TLR8 selectivity and subsequent cytokine induction [1]. Isatoribine is a selective TLR7 agonist, which yields a distinct immune activation signature compared to dual TLR7/8 agonists (e.g., resiquimod), potentially mitigating specific side effects like the strong induction of IL-8 . Furthermore, the native compound exhibits poor oral bioavailability, which has necessitated the development of specific prodrugs (ANA975, ANA773). Substituting the base compound with an analog or a different salt form without the validated prodrug strategy would not replicate the established pharmacokinetic profiles [2]. The quantitative evidence below demonstrates the specific performance characteristics of Isatoribine and its prodrugs against defined comparators and baselines.

Isatoribine: Comparative Quantitative Evidence for Differentiated Procurement Decisions


Clinical HCV Viral Load Reduction: Isatoribine vs. Standard of Care

In a proof-of-concept Phase IB clinical trial, intravenous (IV) Isatoribine demonstrated a significant antiviral effect as a monotherapy. This provides a quantified baseline for its efficacy in chronic HCV infection, which can be compared to the historical performance of interferon-alpha-based standard of care at the time of the study [1].

Antiviral Hepatitis C TLR7 Agonist Clinical Trial

Prodrug Strategy: ANA975 Enables Oral Isatoribine Bioavailability Comparable to IV Administration

Isatoribine has poor oral bioavailability, limiting its utility. The prodrug ANA975 was developed to overcome this. A direct pharmacokinetic comparison shows that oral administration of ANA975 achieves plasma levels of the active drug (Isatoribine) that are equivalent to those from an efficacious intravenous dose [1].

Pharmacokinetics Prodrug Oral Bioavailability ANA975

Next-Generation Oral Prodrug ANA773 (RG7795): Superior Antiviral Effect vs. Placebo in HCV Patients

The oral prodrug ANA773 (later RG7795) was designed for improved drug-like properties. In a placebo-controlled trial in chronic HCV patients, ANA773 demonstrated a dose-dependent, statistically significant reduction in viral load [1].

Prodrug Pharmacodynamics Hepatitis C Clinical Trial ANA773

Clinical Safety and Tolerability Profile: Isatoribine Family vs. Standard HCV Therapy

Across multiple clinical studies, Isatoribine and its prodrugs have demonstrated a favorable safety and tolerability profile. This is in stark contrast to the often severe flu-like symptoms and hematological toxicities associated with interferon-alpha-based therapies, which were the standard of care at the time [1].

Safety Tolerability Adverse Events Clinical Trial

Strategic Procurement Applications for Isatoribine and Its Prodrugs in Preclinical and Clinical Research


In Vivo Efficacy Studies Requiring Oral TLR7 Agonism

For studies in animal models or clinical trials evaluating the efficacy of TLR7 agonists against chronic viral infections (e.g., HBV, HCV) or in immuno-oncology, the prodrug ANA773 (RG7795) or ANA975 is the preferred compound. The data confirms that ANA975 achieves plasma levels of active Isatoribine comparable to IV administration [1], and ANA773 has demonstrated a statistically significant, dose-dependent reduction in viral load in HCV patients [2]. The native compound Isatoribine should only be procured for in vitro assays or parenteral administration studies due to its poor oral bioavailability [1].

In Vitro Studies Investigating TLR7-Specific Immune Activation

Isatoribine is the compound of choice for cell-based assays (e.g., plasmacytoid dendritic cells, B lymphocytes) or biochemical studies where a selective TLR7 agonist is required to dissect TLR7-specific signaling pathways from TLR8-mediated effects [1]. This contrasts with imidazoquinolines like resiquimod (R848), which activate both TLR7 and TLR8, and can be used as a comparator to elucidate the distinct contributions of each receptor to cytokine induction [2].

Pharmacokinetic and Metabolism Studies of Nucleoside Prodrugs

ANA975 and ANA773 serve as excellent tools for investigating the pharmacokinetics and metabolism of nucleoside prodrugs. The data demonstrate that ANA975 is rapidly and extensively converted to the active moiety Isatoribine in vivo, with plasma Cmax typically occurring within 1 hour post-dose [1]. This system can be used to study prodrug absorption, first-pass metabolism, and the impact of structural modifications on the systemic delivery of a nucleoside analog payload.

Safety and Tolerability Profiling in Preclinical Toxicology

Isatoribine and its prodrugs have a well-characterized clinical safety profile, with no serious adverse events reported in early-phase trials and a low frequency of mild-to-moderate side effects [1]. This makes them suitable as reference compounds or tool molecules in preclinical toxicology studies aimed at understanding the safety margins of new TLR7 agonists or related immune-modulating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isatoribine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.